molecular formula C16H11N3O3 B11998467 ((4-Nitrophenyl)azo)naphthol CAS No. 607-27-2

((4-Nitrophenyl)azo)naphthol

Cat. No.: B11998467
CAS No.: 607-27-2
M. Wt: 293.28 g/mol
InChI Key: HPHIPYYTKHFLPA-UHFFFAOYSA-N
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Description

((4-Nitrophenyl)azo)naphthol, also known as 4-(4-Nitrophenylazo)-1-naphthol, is an organic compound with the molecular formula C₁₆H₁₁N₃O₃ and a molecular weight of 293.28 g/mol . This compound is characterized by the presence of an azo group (-N=N-) linking a 4-nitrophenyl group to a naphthol moiety. It is commonly used as a dye and has applications in various fields due to its vibrant color and chemical properties.

Preparation Methods

The synthesis of ((4-Nitrophenyl)azo)naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form a diazonium salt . This diazonium salt is then coupled with 2-naphthol in an alkaline medium (sodium hydroxide solution) to yield this compound . The reaction conditions must be carefully controlled to maintain the temperature and pH for optimal yield and purity.

Chemical Reactions Analysis

((4-Nitrophenyl)azo)naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

((4-Nitrophenyl)azo)naphthol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ((4-Nitrophenyl)azo)naphthol involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include electron transfer processes and interactions with cellular components, leading to its effects in staining and dyeing applications .

Comparison with Similar Compounds

((4-Nitrophenyl)azo)naphthol can be compared with other azo compounds such as:

    4-Phenylazo-1-naphthol: Similar in structure but with a phenyl group instead of a nitrophenyl group.

    1-(4-Nitrophenylazo)-2-naphthol:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct color properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

CAS No.

607-27-2

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

2-[(4-nitrophenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C16H11N3O3/c20-16-14-4-2-1-3-11(14)5-10-15(16)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H

InChI Key

HPHIPYYTKHFLPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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